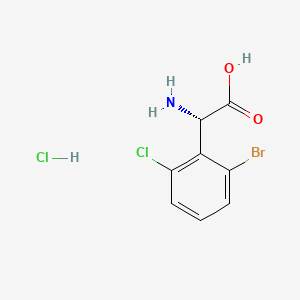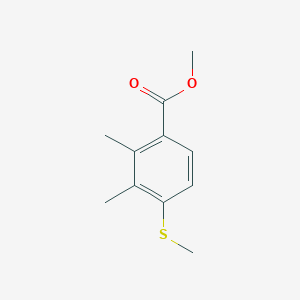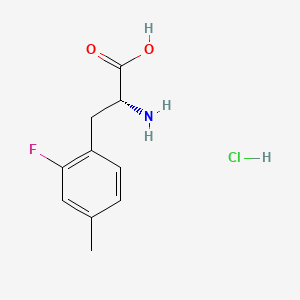
(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride: is a synthetic organic compound that belongs to the class of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the bromination and chlorination of a suitable phenylacetic acid derivative. The process may include the following steps:
Chlorination: The chlorination step involves the addition of a chlorine atom to the phenyl ring, which can be carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine and chlorine atoms, potentially leading to the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its unique structure.
Protein Interaction: It may interact with proteins and affect their function.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid hydrochloride
Comparison:
- Uniqueness: The specific positioning of the bromine and chlorine atoms on the phenyl ring of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride contributes to its unique chemical properties and potential applications.
- Reactivity: The presence of both bromine and chlorine atoms may influence the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.
- Applications: The unique structure of this compound may offer advantages in specific applications, such as enzyme inhibition or material science, compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H8BrCl2NO2 |
|---|---|
Poids moléculaire |
300.96 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Clé InChI |
JAZBKQHOTJWLET-FJXQXJEOSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Br)[C@@H](C(=O)O)N)Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)

![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)

![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)
